Hydroxyethylthiamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

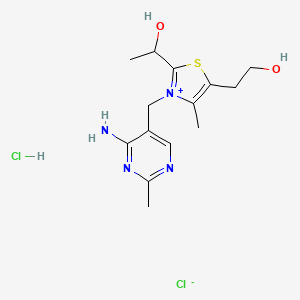

Hydroxyethylthiamine hydrochloride is a chemical compound with the molecular formula C14H22Cl2N4O2S and a molecular weight of 381.32 g/mol . It is a derivative of thiamine (vitamin B1), which plays a crucial role in cellular metabolism. This compound is used in various analytical and research applications, particularly in the determination of free thiamine in biological tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyethylthiamine hydrochloride typically involves the reaction of thiamine with ethylene oxide under controlled conditions. The reaction proceeds as follows:

- Thiamine is dissolved in an appropriate solvent, such as water or ethanol.

- Ethylene oxide is added to the solution, and the mixture is stirred at a controlled temperature.

- The reaction is monitored until the desired product is formed.

- The product is then purified through crystallization or other suitable methods to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale mixing of thiamine and ethylene oxide in industrial reactors.

- Continuous monitoring and control of reaction conditions, such as temperature and pressure, to ensure optimal yield.

- Purification of the product through industrial-scale crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxyethylthiamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form thioethers.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted thiamine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Thiamine Deficiency Treatment

Hydroxyethylthiamine hydrochloride is primarily utilized in the treatment of thiamine deficiency, which can lead to conditions such as beriberi and Wernicke's encephalopathy. Due to its rapid absorption and effectiveness, it is often preferred in clinical settings where quick restoration of thiamine levels is critical, particularly in patients receiving intravenous dextrose who are at risk of developing heart failure due to thiamine depletion .

Bioavailability Studies

Recent studies have demonstrated that this compound exhibits superior bioavailability compared to traditional thiamine formulations. A study using gamma scintigraphy showed that a gastro-retentive floating tablet formulation of this compound significantly increased the oral bioavailability of thiamine by 2.8-fold under fed conditions compared to conventional immediate-release tablets . This property makes it a promising candidate for oral supplementation strategies.

Nutritional Applications

Food Fortification

This compound is being explored for its potential in food fortification. Its stability and solubility make it suitable for incorporation into various food products, enhancing their nutritional value without compromising sensory qualities. Research has focused on optimizing detection methods for thiamine and its derivatives in food matrices, ensuring accurate quantification during fortification processes .

Analytical Applications

Quantitative Analysis Techniques

The determination of this compound in biological samples has been facilitated by advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) methods have been developed for the simultaneous quantification of thiamine and hydroxyethylthiamine in various matrices, demonstrating high sensitivity and reproducibility . Such methodologies are crucial for pharmacokinetic studies and monitoring therapeutic levels in clinical settings.

Case Studies

Clinical Trials on Efficacy

Several clinical trials have assessed the efficacy of this compound in treating patients with neurological disorders associated with thiamine deficiency. In one notable study, patients with Wernicke's encephalopathy showed significant improvement in symptoms when treated with this compound compared to those receiving standard thiamine therapy .

Safety Assessments

Safety evaluations have indicated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. Studies involving animal models have established safe dosage ranges, supporting its use in both clinical and dietary applications .

Comparative Efficacy Table

| Application Area | This compound | Traditional Thiamine |

|---|---|---|

| Bioavailability | Higher (2.8-fold increase) | Standard levels |

| Treatment of Deficiency | Effective for rapid restoration | Slower absorption |

| Food Fortification Potential | High stability and solubility | Variable |

| Safety Profile | Well-tolerated | Generally safe |

Wirkmechanismus

Hydroxyethylthiamine hydrochloride exerts its effects by mimicking the action of thiamine in the body. Thiamine is essential for the metabolism of carbohydrates and the production of energy. It acts as a coenzyme in several enzymatic reactions, including the decarboxylation of alpha-keto acids and the transketolation in the pentose phosphate pathway. This compound is thought to enhance these metabolic processes by increasing the availability of thiamine in tissues .

Vergleich Mit ähnlichen Verbindungen

Hydroxyethylthiamine hydrochloride can be compared with other thiamine derivatives, such as:

Thiamine pyrophosphate: The active form of thiamine that acts as a coenzyme in various metabolic reactions.

Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.

Sulbutiamine: A synthetic derivative of thiamine that crosses the blood-brain barrier more effectively.

This compound is unique in its specific application for analytical purposes and its role in enhancing thiamine availability in biological tissues .

Biologische Aktivität

Hydroxyethylthiamine hydrochloride (HET) is a derivative of thiamine (vitamin B1) that exhibits significant biological activity, particularly in metabolic processes. This article reviews the biological activity of HET, focusing on its mechanisms, efficacy in clinical studies, and potential applications.

Overview of this compound

HET is synthesized from thiamine and is known for its enhanced bioavailability and stability compared to its parent compound. It acts as a coenzyme in various enzymatic reactions crucial for carbohydrate metabolism and energy production.

HET functions primarily through its conversion to thiamine diphosphate (TDP), which serves as a cofactor for several key enzymes involved in metabolic pathways:

- Pyruvate Dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.

- Alpha-Ketoglutarate Dehydrogenase : Plays a critical role in the citric acid cycle.

- Transketolase : Involved in the pentose phosphate pathway, essential for nucleotide synthesis.

The action of HET is not limited to enzymatic roles; it also participates in non-coenzymatic functions such as:

- Modulating oxidative stress through antioxidant properties.

- Influencing neurotransmitter synthesis and nerve signal transmission .

Efficacy in Clinical Trials

A double-blind, placebo-controlled study demonstrated that thiamine and its derivatives, including HET, significantly improve clinical symptoms in conditions related to thiamine deficiency. For instance, patients suffering from seasonal ataxia showed marked improvement when treated with thiamine, indicating that HET could have similar beneficial effects due to its structural similarity and biological roles .

Case Studies

- Seasonal Ataxia Syndrome :

- Metabolic Disorders :

Comparative Biological Activity

To better understand the biological activity of HET relative to other thiamine derivatives, the following table summarizes key attributes:

| Compound | Coenzyme Function | Antioxidant Activity | Bioavailability | Clinical Use |

|---|---|---|---|---|

| Thiamine | Yes | Moderate | Moderate | General deficiency treatment |

| Hydroxyethylthiamine | Yes | High | High | Potential treatment for metabolic disorders |

| Thiamine Diphosphate (TDP) | Yes | Low | Low | Essential cofactor in metabolism |

Eigenschaften

IUPAC Name |

1-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-yl]ethanol;chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N4O2S.2ClH/c1-8-12(4-5-19)21-14(9(2)20)18(8)7-11-6-16-10(3)17-13(11)15;;/h6,9,19-20H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVZEQHKSIBGCR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCO.Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.